molecular formula C9H5NO2 B13870240 4-Hydroxy-benzofuran-7-carbonitrile

4-Hydroxy-benzofuran-7-carbonitrile

Cat. No.: B13870240
M. Wt: 159.14 g/mol
InChI Key: SUNJJSFGDYWSEU-UHFFFAOYSA-N
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Description

4-Hydroxy-benzofuran-7-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with 2’-hydroxyacetophenone under modified Rap–Stoermer reaction conditions . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic strategies to enhance yield and selectivity. These methods may include the use of proton quantum tunneling to minimize side reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-benzofuran-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
  • [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile

Comparison: 4-Hydroxy-benzofuran-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .

Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

4-hydroxy-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H

InChI Key

SUNJJSFGDYWSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1C#N)O

Origin of Product

United States

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